1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a pyridine-based primary amine featuring a trifluoromethyl (-CF₃) group at the 3-position and an ethylamine (-CH₂CH₂NH₂) substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.16 g/mol. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous for drug design .
For example, describes a 66% yield synthesis of a diaryl ethanamine via lithium-halogen exchange, suggesting similar approaches could apply .
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3 |
InChI Key |
DZABNZUEIBEAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-(Trifluoromethyl)pyridin-4-yl precursors: These are typically prepared via halogenation or direct trifluoromethylation of pyridine derivatives.
- Ethanamine moiety introduction: Achieved by nucleophilic substitution or reductive amination on pyridin-4-yl intermediates.
Representative Synthetic Route (Based on Literature)
A practical and scalable synthetic approach adapted from recent medicinal chemistry research involves the following key steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of trifluoromethylated pyridine intermediate | Starting from 3-halopyridine, trifluoromethylation using trifluoromethylating agents under mild conditions | 3-(Trifluoromethyl)pyridine derivative |
| 2 | Halogenation at 4-position | Selective bromination or chlorination at the 4-position of pyridine ring | 4-Halo-3-(trifluoromethyl)pyridine |
| 3 | Nucleophilic substitution | Reaction of 4-halo intermediate with ethanamine or protected amine nucleophile | This compound or protected form |
| 4 | Deprotection and purification | Acid/base treatment and chromatographic purification | Pure target amine compound |
This route is supported by palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) that facilitate the installation of the ethanamine group with high efficiency and regioselectivity.
One-Pot and Scalable Synthesis Approaches
Recent advances include one-pot procedures that streamline the synthesis by combining multiple steps without intermediate isolation:
- A multi-step one-pot synthesis starting from trifluoroacetic anhydride and pyridine derivatives has been reported to afford trifluoromethylated aminopyridines with good yields and scalability.
- This method involves sequential formation of key intermediates such as enones and nitriles, followed by cyclization, amination, and reduction steps under controlled conditions.
- The reaction conditions typically include acetic acid as solvent, methoxylamine hydrochloride for intermediate formation, hydrobromic acid for cyclization, and zinc for in situ reduction.
- Work-up involves filtration, basification, extraction, drying, activated charcoal treatment, and crystallization to afford the final amine product in high purity and yields (up to 60% isolated yield on kilogram scale).
Catalytic Amination Methods
- Palladium-catalyzed amination using Pd2(dba)3 and XantPhos ligand with tert-butoxide base in toluene at elevated temperatures (~110 °C) is effective for coupling aryl halides with amines to form the desired aminopyridine derivatives.
- This method provides high regioselectivity and can be adapted for various substituted pyridine substrates.
Purification Techniques
- Silica gel chromatography is commonly employed for initial purification.
- Preparative high-performance liquid chromatography (prep-HPLC) is used for final purification to achieve high chemical purity.
- Crystallization from solvents such as heptane is used to isolate the product as a solid with controlled particle size and purity.
Comparative Data Table of Preparation Methods
| Method Type | Key Features | Advantages | Yield Range | Scale Suitability |
|---|---|---|---|---|
| Palladium-catalyzed amination | Uses Pd catalyst, XantPhos ligand, aryl halides | High regioselectivity, adaptable | Moderate to high | Lab to pilot scale |
| One-pot multi-step synthesis | Sequential reactions without isolation | Scalable, cost-effective, streamlined | Up to 60% isolated | Kilogram scale |
| Traditional nucleophilic substitution | Halogenated pyridine + amine nucleophile | Simple reagents | Moderate | Small to medium scale |
| Chromatographic purification | Silica gel, prep-HPLC | High purity | N/A | All scales |
Research Findings and Notes
- The incorporation of the trifluoromethyl group at the pyridine ring significantly improves metabolic stability and lipophilicity, which is beneficial for drug-like properties.
- The choice of reaction conditions, such as solvent, temperature, and catalyst, critically affects the yield and stereochemical outcome of the synthesis.
- The one-pot approach reduces waste and time, making it attractive for industrial applications.
- Use of palladium catalysis requires careful control of ligand and base to avoid side reactions and ensure high coupling efficiency.
- Purification steps are crucial to remove palladium residues and other impurities to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has shown potential in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, leading to various therapeutic applications:
- Antibacterial Activity : Similar pyridine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Enzyme Inhibition : Research indicates that compounds in this class can act as inhibitors for specific enzymes involved in bacterial metabolism, exemplified by imidazopyridinones derived from related structures.
Materials Science
The compound is also utilized in the synthesis of advanced materials with unique properties. The trifluoromethyl group contributes to the development of materials that exhibit enhanced thermal stability and chemical inertness. These materials find applications in coatings, electronics, and other industrial uses.
Chemical Biology
In chemical biology, this compound is employed in studies involving enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to various molecular targets makes it a useful tool for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations on the Pyridine Ring
The position of the trifluoromethyl group and ethylamine substituent significantly impacts electronic, steric, and biological properties. Key analogues include:
Table 1: Structural and Physicochemical Comparison
*Full name: 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride
Key Observations :
Salt Forms and Physicochemical Properties
Salt forms improve solubility and stability. Examples include:
- Free Base : this compound (C₈H₉F₃N₂).
- Dihydrochloride Salts : Common in analogues (e.g., : 2-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride) for enhanced aqueous solubility .
Biological Activity
1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine, also known as (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine, is a chiral compound characterized by a trifluoromethyl group attached to a pyridine ring. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological activities. The compound's molecular formula is C₉H₁₃F₃N, and it features both an amine functional group and a pyridine moiety, which are crucial for its pharmacological potential.
The biological activity of (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine is largely determined by its structural characteristics. The trifluoromethyl group contributes to the compound's reactivity and binding affinity to biological targets. It can engage in hydrogen bonding due to the presence of the amine group, influencing interactions with enzymes and receptors. The compound may modulate various biochemical pathways, including signal transduction and metabolic processes.
Biological Activities
Research indicates that (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine exhibits significant pharmacological effects, including:
- Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to inhibit microbial growth. Studies have shown that compounds with similar structures are effective against various pathogens, including Chlamydia .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound could interact with neurotransmitter receptors, potentially offering neuroprotective effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl influence biological activity. For instance, compounds with trifluoromethyl substitutions demonstrated improved potency against specific targets compared to their non-substituted counterparts .
Case Studies
- Antichlamydial Activity : A study focused on derivatives of (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine showed that the presence of the trifluoromethyl group was crucial for antichlamydial activity. Compounds lacking this substituent were inactive, highlighting its importance in drug design against Chlamydia infections .
- Inhibition of PI3K/mTOR Pathway : Another significant finding involved the inhibition of the PI3K/mTOR signaling pathway. Compounds structurally related to (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine demonstrated potent inhibition of these kinases, suggesting potential applications in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
